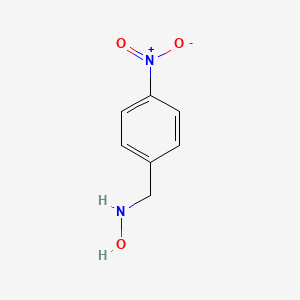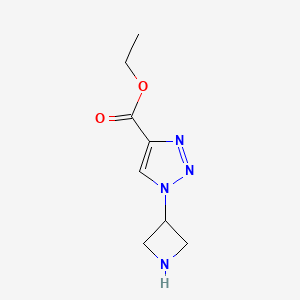![molecular formula C13H21N3 B13536350 5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine is a complex organic compound with a unique structure that includes a cyclopropyl ring, a pyridine ring, and multiple amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a suitable precursor to form the cyclopropyl ring, followed by the introduction of the pyridine ring and the amine groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the protection and deprotection of amine groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium on carbon may be used to facilitate certain steps in the synthesis, and advanced purification techniques like high-performance liquid chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 3-aminomethyl-3,5,5-trimethylcyclohexylamine
- 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles
- Hydroxy-2-dimethylaminomethyl-1-methyl-6-pyridin-3-yl-3-cyano-1H-indole
Uniqueness
5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine is unique due to its combination of a cyclopropyl ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-12(2)8-13(12,9-14)10-5-6-11(15-7-10)16(3)4/h5-7H,8-9,14H2,1-4H3 |
Clave InChI |
QIXREDZMNKADAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(CN)C2=CN=C(C=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)





